molecular formula C20H23N3O4 B3980738 1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine

1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine

Cat. No. B3980738
M. Wt: 369.4 g/mol
InChI Key: IRXSLKKGKYRRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine, also known as NBMPR, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of nucleoside transporters and has been used extensively in the study of nucleoside transport and metabolism.

Mechanism of Action

1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine inhibits nucleoside transporters by binding to the extracellular domain of the transporter protein. This binding prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside levels. This mechanism of action has been extensively studied and has been shown to be highly specific for nucleoside transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of nucleoside transporters. This inhibition leads to a decrease in intracellular nucleoside levels, which can have a wide range of effects depending on the specific cell type and physiological process being studied. This compound has been shown to inhibit cell proliferation, induce apoptosis, and alter the expression of various genes involved in nucleoside metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine is its high specificity for nucleoside transporters, which allows for precise manipulation of nucleoside transport and metabolism in vitro. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.

Future Directions

There are numerous future directions for research involving 1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine. One area of interest is the study of the role of nucleoside transporters in cancer development and treatment. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, the development of more potent and specific nucleoside transporter inhibitors could lead to the development of new drugs for a wide range of diseases. Finally, the study of the pharmacokinetics of nucleoside analogs and their transport into cells could lead to the development of more effective and targeted therapies for a wide range of diseases.

Scientific Research Applications

1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine has been extensively used in scientific research to study the transport and metabolism of nucleosides. This compound is a potent inhibitor of nucleoside transporters and has been used to study the role of these transporters in various physiological processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the pharmacokinetics of nucleoside analogs and their transport into cells.

properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-20(7-4-16-27-19-5-2-1-3-6-19)22-14-12-21(13-15-22)17-8-10-18(11-9-17)23(25)26/h1-3,5-6,8-11H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSLKKGKYRRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.